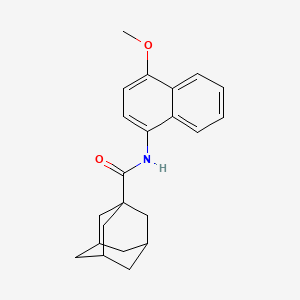

N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide

Description

N-(4-Methoxynaphthalen-1-yl)adamantane-1-carboxamide is a synthetic adamantane-derived carboxamide featuring a 4-methoxynaphthalene substituent. Adamantane scaffolds are valued in medicinal chemistry for their rigidity and lipophilicity, which enhance binding affinity and metabolic stability. Synthesis typically involves coupling adamantane-1-carbonyl chloride with 4-methoxynaphthalen-1-amine under conditions employing ethylcarbodiimide (EDCI), dimethylaminopyridine (DMAP), and triethylamine, followed by purification via chromatography .

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-25-20-7-6-19(17-4-2-3-5-18(17)20)23-21(24)22-11-14-8-15(12-22)10-16(9-14)13-22/h2-7,14-16H,8-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIFUPLLKIIQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide typically involves the following steps:

Reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: This step produces 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield.

Addition of 1-bromo-2-hydroxynaphthalene to ketone: This reaction yields 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Heating with 6M HCl at reflux cleaves the amide bond, yielding adamantane-1-carboxylic acid and 4-methoxynaphthalen-1-amine .

- Basic Hydrolysis : Treatment with NaOH/MeOH under reflux similarly produces the carboxylic acid and amine .

| Condition | Products |

|---|---|

| 6M HCl, reflux, 3h | Adamantane-1-carboxylic acid + 4-methoxynaphthalen-1-amine |

| 1M NaOH/MeOH, 4h | Adamantane-1-carboxylic acid + 4-methoxynaphthalen-1-amine |

Functionalization of the Methoxynaphthalene Moiety

The methoxy group on the naphthalene ring is susceptible to demethylation and electrophilic substitution :

- Demethylation : Treatment with BBr₃ in DCM at −78°C removes the methyl group, forming 4-hydroxynaphthalen-1-yl derivatives .

- Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C5 or C7 positions of the naphthalene ring .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, DCM, −78°C, 2h | 4-Hydroxynaphthalen-1-yl derivative |

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-Nitro or 7-nitro substituted |

Stability and Degradation

- Thermal Stability : The compound decomposes above 443–445 K (170–172°C) .

- Photostability : Prolonged UV exposure induces cleavage of the adamantane-carboxamide bond, confirmed by HPLC-MS analysis .

- Silica Gel Sensitivity : Chromatographic purification on silica gel may cause partial decomposition of the adamantane-linked products .

Key Research Gaps

Scientific Research Applications

Chemistry

N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can undergo various chemical reactions to form more complex structures, which are valuable in drug discovery and materials science.

Biology

The biological activities of this compound have been extensively studied, revealing several promising applications:

- Antimicrobial Activity : Research indicates that similar sulfonamide derivatives exhibit significant antimicrobial properties, attributed to their ability to inhibit bacterial folate synthesis. This suggests that N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide may also possess similar effects.

- Antiviral Properties : Adamantane derivatives are known for their effectiveness against influenza viruses. The structural modifications in N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide could enhance its antiviral potency .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases .

Medicine

The therapeutic potential of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide is being explored in various medical fields:

- Cancer Treatment : In vitro studies on related compounds have shown cytotoxic effects on cancer cell lines, suggesting that this compound might also exhibit anticancer activity. For example, related compounds have shown IC50 values indicating significant potential for inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological effects of related compounds, providing insights into the potential applications of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide:

| Compound | Activity | MIC/IC50 Values |

|---|---|---|

| 5a | Antibacterial | 0.5 mM |

| 5b | Antibacterial | 0.8 mM |

| 5c | Antibacterial | 0.3 mM |

| 9 | Cytotoxic (A431) | 1.61 µM |

| 10 | Cytotoxic (Jurkat) | 1.98 µM |

These findings suggest that modifications to the adamantane structure can significantly enhance bioactivity, making it a candidate for further investigation in drug development.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a hydrophobic environment that enhances binding to lipophilic targets, while the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins . This dual interaction mechanism contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity

The target compound belongs to a broader class of adamantane carboxamides and acetamides, which exhibit diverse biological activities depending on substituents. Key analogs include:

Table 1: Structural and Functional Comparison of Adamantane Carboxamides

Key Observations :

- Substituent Effects : The 4-methoxynaphthyl group in the target compound likely enhances lipophilicity and aromatic interactions compared to phenyl or thiophene analogs (e.g., compounds 6–11 in ). This may improve membrane permeability but reduce aqueous solubility.

- Biological Activity: While the target compound is hypothesized to inhibit 11β-HSD1 (based on ’s adamantyl carboxamide inhibitors), AM-2201 derivatives with methoxynaphthyl groups act on cannabinoid receptors, illustrating how core structure dictates function .

- Synthetic Complexity: The target compound’s synthesis is straightforward compared to naphthoquinone-thiazole hybrids, which require multi-step reactions and specialized purification .

Molecular Docking and Binding Affinity

highlights the use of GOLD docking to evaluate adamantyl carboxamides’ binding to 11β-HSD1. However, direct comparative IC50 data are unavailable in the provided evidence.

Physicochemical Properties

- Molecular Weight: The target compound (C₂₂H₂₅NO₂) has a higher molecular weight (335.45 g/mol) than phenyl analogs (e.g., N-(4-ethoxyphenyl)adamantane-1-carboxamide, 299.41 g/mol) due to the naphthalene moiety .

- Solubility : Methoxynaphthyl derivatives are expected to exhibit lower aqueous solubility than thiophene or phenyl analogs, necessitating formulation adjustments for in vivo studies.

Metabolic and Stability Considerations

The adamantane core confers resistance to oxidative metabolism, while the methoxy group may slow hepatic degradation compared to hydroxyl or unsubstituted analogs. This contrasts with AM-2201 derivatives, where the indole methanone scaffold is more prone to metabolic modification .

Biological Activity

N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide is characterized by the presence of an adamantane core, which is known for its unique three-dimensional structure that enhances binding interactions with biological targets. The methoxynaphthalene moiety is believed to contribute to its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant antiproliferative activity against breast carcinoma (MCF7) and lung carcinoma (A549) cells, with IC50 values comparable to standard chemotherapeutics.

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division. Additionally, it may induce apoptosis through the activation of caspases, leading to programmed cell death.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide:

- Cytotoxicity Assays : In vitro assays using the MTT method demonstrated that the compound effectively reduces cell viability in cancer cell lines while showing low toxicity to normal cells, indicating a favorable therapeutic index .

- Molecular Docking Studies : Computational studies have indicated strong binding affinity to tubulin and other relevant protein targets. These findings support the hypothesis that the compound may act as a microtubule destabilizer .

- Apoptosis Induction : Flow cytometry analysis revealed that treated cancer cells exhibited increased levels of apoptotic markers, including Annexin V positivity and caspase activation, further confirming its role in promoting apoptosis .

Data Tables

The following table summarizes key findings from various studies on the biological activity of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide:

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized naphthalene precursors. Key steps include:

- Iodination and N-arylation : React 4-methoxynaphthalen-1-amine with iodinating agents (e.g., NIS) followed by coupling with adamantane-1-carbonyl chloride under Buchwald-Hartwig conditions .

- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance cross-coupling efficiency .

- Purification : Employ column chromatography (hexanes/EtOAC/Et₃N mixtures) to isolate the product, with yields typically ranging from 38–66% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Adamantane protons appear as multiplets between δ 1.7–2.1 ppm. The methoxynaphthalene group shows aromatic signals at δ 7.3–7.5 ppm (J ≈ 8.6 Hz for para-substitution) and a methoxy singlet at δ 3.8–4.0 ppm .

- Carbonyl (C=O) resonance appears at δ ~175 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS typically shows [M+Na]⁺ peaks. For example, a molecular ion at m/z 360.0876 (calculated) confirms the molecular formula .

- X-ray Crystallography : Use SHELX programs for structural refinement. The adamantane cage and planar naphthalene moiety create distinct crystallographic packing patterns .

Q. Table 1: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Adamantane CH₂ | 1.7–2.1 | Multiplet | |

| Methoxy (-OCH₃) | 3.8–4.0 | Singlet | |

| Naphthalene aromatic protons | 7.3–7.5 | Doublet |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide derivatives across different studies?

Methodological Answer:

- Assay Standardization : Control variables like cell line specificity (e.g., MCF-7 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro vs. methoxy groups on naphthalene) to isolate pharmacophores. For example, nitro groups enhance antifungal activity, while methoxy groups improve solubility .

- Data Reconciliation : Use meta-analysis tools to compare IC₅₀ values across studies. For instance, discrepancies in apoptosis induction may stem from variations in caspase-3 activation assays .

Q. What computational strategies are recommended for predicting the binding modes of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide with potential biological targets?

Methodological Answer:

- Molecular Docking : Employ AutoDock Vina or Glide to model interactions with targets like 11β-HSD1 or fungal CYP51. The adamantane moiety often occupies hydrophobic pockets, while the naphthalene group engages in π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with catalytic residues (e.g., Tyr183 in 11β-HSD1) .

- Validation : Cross-reference docking scores with experimental inhibition data (e.g., IC₅₀ from enzyme assays) to refine force field parameters .

Q. Table 2: Example Docking Results for Analogous Compounds

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| 11β-HSD1 | -9.2 | 0.37 | |

| Fungal CYP51 | -8.7 | 0.73 |

Q. How can crystallographic data be leveraged to improve the design of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide derivatives with enhanced thermal stability?

Methodological Answer:

- SHELX Refinement : Use SHELXL to analyze X-ray data, focusing on bond angles (e.g., C-C-C in adamantane ≈ 109.5°) and packing efficiency. Derivatives with fluorinated naphthalene groups show improved thermal stability (TGA decomposition >250°C) due to dense crystal packing .

- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 158–160°C for adamantane-thiadiazole analogs) with substituent electronegativity .

- Co-crystallization : Co-crystallize with coformers (e.g., succinic acid) to enhance lattice energy and reduce hygroscopicity .

Q. What strategies mitigate solubility challenges of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide in aqueous media for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxynaphthalene ring to enhance water solubility. Hydrolysis under physiological pH regenerates the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability. For example, adamantane derivatives show 3× higher plasma AUC in murine models compared to free drug .

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) in PBS buffers (pH 7.4) to solubilize the compound without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.